molecular formula C7H14BrN B1429578 2-(2-Bromoethyl)-1-methylpyrrolidine CAS No. 87642-30-6

2-(2-Bromoethyl)-1-methylpyrrolidine

Cat. No. B1429578
CAS RN: 87642-30-6
M. Wt: 192.1 g/mol
InChI Key: HEIUQVCWUAMJAG-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromoethyl)-1-methylpyrrolidine” likely belongs to the class of organic compounds known as alkyl halides . These are organic compounds containing a halogen atom bonded to an alkyl group .


Synthesis Analysis

While specific synthesis methods for “2-(2-Bromoethyl)-1-methylpyrrolidine” are not available, similar compounds such as 2-bromoalkanes are typically prepared by the addition of hydrogen bromide to the 1-alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromoethyl)-1-methylpyrrolidine” would depend on its specific structure. For instance, similar compounds like 2-bromoethyl acrylate have a molecular weight of approximately 179.012 Da .

Scientific Research Applications

Corrosion Inhibition in Oil and Gas Wells

A novel series of cationic surfactants, including derivatives of 1-methylpyrrolidine, were evaluated for their potential as corrosion inhibitors in carbon steel pipelines commonly used in oil and gas wells. These compounds demonstrated effective corrosion inhibition properties, with the efficiency increasing with concentration, exposure time, and temperature (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).

Synthesis of Antipsychotic Drugs

A study outlined a new synthesis route for cis-3-amino-2-methylpyrrolidines, using a method involving ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines, which are closely related to 1-methylpyrrolidine derivatives. This process was part of developing a formal synthesis for the antipsychotic drug emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Antimicrobial Activity

Novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, were synthesized and examined for their antimicrobial properties. Some of these compounds showed promising in vitro antifungal activities, with potential as fungicides (Cvetković, Božić, Banjac, et al., 2019).

Organic Synthesis Applications

N-methylpyrrolidin-2-one hydrotribromide (MPHT), a compound closely related to 2-(2-Bromoethyl)-1-methylpyrrolidine, has been extensively used in organic synthesis. It serves as a reagent in various bromination reactions, oxidation, and epoxide ring-opening reactions, with an emphasis on its environmentally friendly character (Jain & Sain, 2010).

Chemiluminescence Derivatization in HPLC

Compounds like 2-(2-Aminoethyl)-1-methylpyrrolidine have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is significant in achieving selective and sensitive analysis of compounds like free fatty acids and ibuprofen (Morita & Konishi, 2002).

Catalysis Control in Organic Reactions

Nanoswitches involving compounds like N-methylpyrrolidine have been used for ON/OFF control of catalysis in organic reactions. These switches can regulate the catalytic activity in processes like hydroamination, highlighting their utility in precise control of chemical reactions (Mittal, Pramanik, Paul, et al., 2017).

Safety And Hazards

The safety and hazards associated with “2-(2-Bromoethyl)-1-methylpyrrolidine” would depend on its specific properties. For instance, bromoalkanes in general can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

2-(2-bromoethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIUQVCWUAMJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732755
Record name 2-(2-Bromoethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-1-methylpyrrolidine

CAS RN

87642-30-6
Record name 2-(2-Bromoethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Jeong, SK Kim, Q Li, S Oh, S Son, G Chen… - …, 2019 - Wiley Online Library
G i ‐protein‐biased agonists with minimal β‐arrestin recruitment represent opportunities to overcome the serious adverse effects of human mu opioid receptor (μ‐OR) agonists and …

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